Krasg12C IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

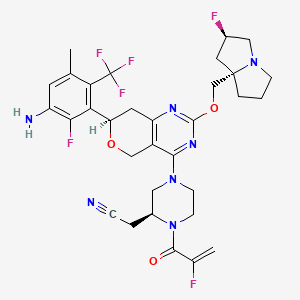

KRASG12C inhibitors represent a breakthrough in targeting previously "undruggable" oncogenic mutations. These compounds covalently bind to the cysteine 12 residue in the GDP-bound, inactive state of KRASG12C, trapping the protein in its inactive conformation and preventing GTP-dependent activation of downstream signaling pathways like MAPK . The discovery of the switch-II pocket (SII-P), a cryptic allosteric site near residues H95/Y96/Q99, enabled the development of covalent inhibitors with mutant specificity, sparing wild-type KRAS .

ARS-1620, the first KRASG12C inhibitor validated in preclinical models, demonstrated robust in vivo activity and oral bioavailability in mice, establishing the pharmacodynamic feasibility of this approach . Subsequent optimization led to clinical-stage inhibitors, including sotorasib (AMG 510) and adagrasib (MRTX849), which have shown promising antitumor efficacy in phase I/II trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KRASG12C IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a covalent bond with the thiol group of cysteine in the KRAS G12C mutant. This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the selective binding of the inhibitor to the target site .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and ensure the quality of the final product .

Chemical Reactions Analysis

Covalent Binding and Degradation Mechanism

LC-2 combines the KRAS G12C inhibitor MRTX849 with a VHL ligand via a pyrrolidine-based linker. Its mechanism involves:

-

Covalent modification of KRAS G12C at C12, trapping it in the GDP-bound inactive state.

-

Ternary complex formation with VHL, enabling ubiquitination and proteasomal degradation (Fig. 1A) .

-

Proteasome dependency : Degradation is blocked by inhibitors like epoxomicin (proteasome) and MLN4924 (neddylation), confirming a bona fide PROTAC mechanism .

Key Reaction Parameters

| Parameter | Value | Cell Line | Source |

|---|---|---|---|

| DC₅₀ (degradation potency) | 0.25–0.76 μM | Multiple lines | |

| Max degradation (Dₘₐₓ) | 75–90% | NCI-H2030, SW1573 | |

| Binding rate (kₒₙ) | Rapid (max engagement ≤1h) | SW1573 |

Kinetics of KRAS G12C Degradation

-

Time-dependent degradation : Maximal degradation occurs within 4–24 hours, sustained for up to 72 hours (Fig. 3A,B) .

-

Engagement vs. degradation : The negative control LC-2 Epimer binds KRAS G12C but fails to degrade it, confirming ternary complex necessity .

Degradation Kinetics by Cell Line

| Cell Line | Time to Max Degradation | Dₘₐₓ | DC₅₀ (μM) |

|---|---|---|---|

| NCI-H2030 | 8 hours | ~80% | 0.59 ± 0.20 |

| SW1573 | 12 hours | ~85% | 0.32 ± 0.08 |

| MIA PaCa-2 | 24 hours | ~75% | 0.25 ± 0.05 |

Downstream Signaling Modulation

LC-2-induced degradation suppresses MAPK/ERK signaling:

-

pErk inhibition : Dose-dependent reduction in phosphorylated Erk (Fig. 5) .

-

Feedback loops : Total Erk levels increase in SW1573 cells post-degradation, suggesting adaptive signaling rewiring .

Pharmacodynamic Effects

| Effect | Observation | Cell Line | Source |

|---|---|---|---|

| pErk suppression | 50–70% reduction at 2.5 μM LC-2 | NCI-H23 | |

| Signaling rebound | Partial pErk recovery at 24h in SW1573 | SW1573 |

Resistance Mechanisms and Reactivity Challenges

-

Oxidation of C12 : The KRAS G12C thiol (pKa ~7.6) is prone to oxidation, forming sulfinic/sulfonic acids that block covalent inhibitor binding (Fig. 1A) .

-

Upstream RTK reactivation : EGFR or IGF1R signaling restores MAPK pathway activity, bypassing KRAS G12C inhibition .

Comparative Activity with Other KRAS G12C Inhibitors

| Parameter | LC-2 (PROTAC) | MRTX849 (Inhibitor) | Sotorasib |

|---|---|---|---|

| Mechanism | Degradation | Inhibition | Inhibition |

| DC₅₀/IC₅₀ | 0.25–0.76 μM | ~0.10 μM | 0.01–0.05 μM |

| Duration | Sustained (72h) | Transient | Transient |

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

Krasg12C IN-2 has shown promising results in clinical trials for patients with NSCLC harboring the KRAS G12C mutation. For instance, the compound demonstrated significant antitumor activity in preclinical models and early-phase clinical trials. In one study, patients exhibited partial responses to treatment, leading to prolonged progression-free survival compared to historical controls .

Colorectal Cancer (CRC)

The prevalence of KRAS G12C mutations in CRC is about 3% . this compound has been evaluated for its efficacy in this context as well. A recent analysis indicated that patients with KRAS G12C mutations treated with this inhibitor experienced improved outcomes compared to those receiving standard therapies .

Case Study 1: NSCLC Patient Response

A patient with advanced NSCLC and a confirmed KRAS G12C mutation was treated with this compound in a clinical trial setting. The patient achieved a partial response after eight weeks of treatment, with significant tumor reduction observed via imaging studies. This case exemplifies the potential of this compound as a targeted therapy for patients with specific genetic profiles .

Case Study 2: CRC Treatment Outcomes

In another case involving a patient with metastatic CRC, treatment with this compound led to stabilization of disease for over six months. The patient's quality of life improved significantly during this period, highlighting the compound's potential not only for tumor control but also for enhancing patient well-being .

Comparative Efficacy

A comparative analysis of this compound with other KRAS G12C inhibitors such as sotorasib and adagrasib shows that while all compounds target the same mutation, their binding affinities and efficacy profiles vary. Below is a summary table comparing key attributes:

| Compound | Target | Binding Mechanism | Clinical Efficacy |

|---|---|---|---|

| This compound | KRAS G12C | Covalent bond formation | Significant tumor reduction |

| Sotorasib | KRAS G12C | Irreversible binding | Partial response in NSCLC |

| Adagrasib | KRAS G12C | Covalent interaction | Improved PFS in CRC |

Mechanism of Action

KRASG12C IN-2 exerts its effects by covalently binding to the thiol group of cysteine at codon 12 in the KRAS G12C mutant. This binding locks KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling through pathways such as RAF-MEK-ERK and PI3K-AKT-mTOR. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and survival .

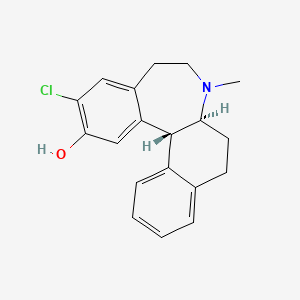

Comparison with Similar Compounds

Structural and Mechanistic Differences

- Sotorasib vs. Adagrasib : While both bind to the GDP-bound state, sotorasib utilizes water bridges between Y96 and a carboxyl group, whereas adagrasib forms direct hydrogen bonds with Y96’s hydroxyl group . Sotorasib’s optimization of a surface groove near SII-P enhanced selectivity .

- RMC-4998 : This tri-complex inhibitor disrupts KRASG12C-CRAF interactions 10-fold faster than adagrasib and sotorasib, suggesting advantages in targeting active KRASG12C .

Pharmacokinetic and Efficacy Profiles

- Adagrasib : Shows prolonged target occupancy due to a half-life of ~23 hours, enhancing sustained pathway suppression .

- Sotorasib: Demonstrates a 20% objective response rate (ORR) in pancreatic ductal adenocarcinoma (PDAC), overcoming historical chemoresistance .

Resistance Mechanisms and Combination Strategies

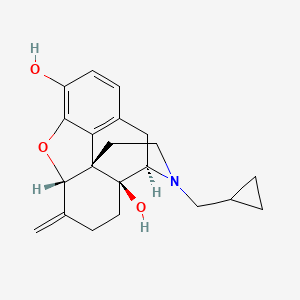

- PI3Kα Combinations : Co-targeting PI3Kα and KRASG12C overcomes resistance driven by RTK-mediated reactivation of MAPK and PI3K pathways .

Emerging Approaches

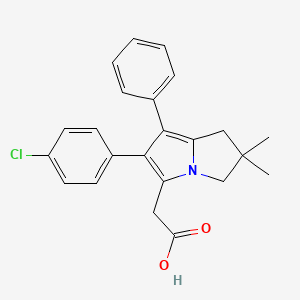

- PROTACs: LC-2, a KRASG12C-directed PROTAC, achieves degradation of endogenous KRASG12C and suppresses pERK signaling in heterozygous models .

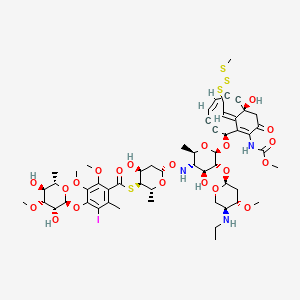

- Natural Product Derivatives: Mangrove-derived compounds (e.g., compound 44) mimic MRTX849’s hydrophobic interactions, offering novel covalent warheads .

- Oxidation-Targeted Inhibitors : Oxidized KRASG12C (sulfinate form) structurally resembles KRASG12D, enabling cross-inhibition with KRASG12D-targeted agents like MRTX-1133 .

Biological Activity

KRASG12C IN-2 is a second-generation covalent inhibitor targeting the KRAS G12C mutation, a prevalent oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This article explores the biological activity of this compound, focusing on its mechanism of action, preclinical and clinical data, and combination strategies to enhance therapeutic efficacy.

This compound exploits the unique cysteine residue in the KRAS G12C mutant to form an irreversible covalent bond, locking the protein in its inactive GDP-bound state. This prevents downstream signaling through the RAS/MAPK pathway, which is critical for tumor cell proliferation and survival .

Key Features:

- Selective Targeting : Specificity for KRAS G12C ensures minimal off-target effects.

- Irreversible Binding : Covalent inhibition leads to prolonged suppression of KRAS activity.

In Vitro Activity

This compound has demonstrated potent inhibition of KRAS-dependent signaling pathways in multiple cancer cell lines. Table 1 summarizes its efficacy across various models:

| Cell Line | KRAS G12C Genotype | IC50 (μM) | Max Inhibition (%) |

|---|---|---|---|

| NCI-H2030 | Homozygous (+/+) | 0.59 ± 0.20 | ~80 |

| MIA PaCa-2 | Homozygous (+/+) | 0.32 ± 0.08 | ~75 |

| SW1573 | Homozygous (+/+) | 0.76 ± 0.30 | ~90 |

| NCI-H23 | Heterozygous (+/−) | 0.25 ± 0.08 | ~90 |

These results indicate that this compound achieves rapid and sustained degradation of the mutant protein, with maximal effect observed within 24 hours .

In Vivo Efficacy

In preclinical mouse models, this compound reduced tumor volume significantly in NSCLC xenografts harboring KRAS G12C mutations. The compound also demonstrated favorable pharmacokinetics, including high bioavailability and tissue penetration .

Efficacy in NSCLC

This compound has shown promising results in clinical trials for advanced NSCLC:

- Objective Response Rate (ORR) : Approximately 37% in heavily pretreated patients.

- Median Progression-Free Survival (PFS) : Ranges from 6.5 to 8.1 months.

- Median Duration of Response (mDoR) : Up to 11 months .

Combination Strategies

To overcome resistance mechanisms and enhance efficacy, combination therapies have been explored:

- KRAS Inhibitors + EGFR Inhibitors : Improved outcomes in CRC patients with co-occurring mutations .

- KRAS Inhibitors + SHP2 Inhibitors : Synergistic effects on RAS/MAPK pathway suppression .

- KRAS Inhibitors + Immune Checkpoint Blockade : Enhanced anti-tumor immunity in preclinical models .

Toxicity Profile

The most common treatment-related adverse events (TRAEs) include rash, diarrhea, and fatigue. Grade 3–4 TRAEs occur in approximately 20% of patients but are generally manageable with supportive care or dose adjustments .

Case Study 1: NSCLC Patient with CNS Metastases

A patient with KRAS G12C-mutated NSCLC and untreated brain metastases achieved partial intracranial response with this compound therapy. This highlights its potential for treating CNS-involved disease .

Case Study 2: CRC Patient with Prior Resistance

In a phase Ib trial combining this compound with cetuximab, a CRC patient previously resistant to first-generation inhibitors achieved stable disease for over six months, demonstrating the utility of combination approaches .

Q & A

Basic Research Questions

Q. What is the oncogenic mechanism of KRASG12C mutations, and how do they influence treatment resistance in solid tumors?

KRASG12C mutations stabilize the protein in its active GTP-bound state, promoting uncontrolled cell proliferation and survival. The substitution of glycine to cysteine at codon 12 creates a druggable pocket, enabling covalent inhibitors like sotorasib to target the inactive (GDP-bound) state . However, intrinsic resistance arises from adaptive signaling rebound (e.g., MAPK pathway reactivation) and co-mutations (e.g., KEAP1/STK11), which reduce inhibitor efficacy . Methodologically, phosphoproteomics and gene expression profiling in cell lines (e.g., H358, H1792) can identify resistance drivers .

Q. How do KRASG12C mutations impact prognosis in metastatic colorectal cancer (mCRC) compared to other KRAS variants?

KRASG12C mutations in mCRC are associated with shorter median progression-free survival (PFS: 5.1 vs. 7.3 months) and overall survival (OS: 14.2 vs. 35+ months) compared to non-G12C mutations. Real-world data suggest inferior outcomes due to limited response to standard chemotherapy . Researchers should use multivariate Cox regression models adjusted for covariates like ECOG status and prior therapies to isolate the mutation’s prognostic effect .

Q. What methodologies are critical for validating covalent binding of KRASG12C inhibitors to their target?

Mass spectrometry (MS)-based covalent binding analysis is the gold standard. For example, enzymatic digestion of KRASG12C protein, peptide separation via high-resolution chromatography, and MS detection of AMG510-bound peptides confirmed Cys12 as the binding site . This approach ensures specificity and quantifies binding kinetics, which is essential for inhibitor optimization .

Advanced Research Questions

Q. What experimental strategies address adaptive resistance to KRASG12C inhibitors in NSCLC models?

Combination therapies targeting parallel pathways (e.g., SOS1, SHP2, or RTKs) enhance KRASG12C inhibition by suppressing RAS-GTP rebound. Preclinical studies in NSCLC xenografts showed that SOS1 inhibitor BI-3406 combined with adagrasib reduced RAS-GTP levels by 90% and suppressed p-ERK and Ki-67 markers . Researchers should use orthotopic brain metastasis models (e.g., NCI-H358-luc intracardiac injections) to evaluate blood-brain barrier penetration and in vivo efficacy .

Q. How can phosphoproteomics elucidate cell type-specific responses to KRASG12C inhibition?

Short-term treatment of KRASG12C cell lines (e.g., H358, Calu1) with inhibitors like ARS-1620 followed by phosphoproteomic profiling reveals divergent signaling adaptations. Epithelial subtypes show greater synergy with SOS1/SHP2 inhibitors, while mesenchymal subtypes exhibit RTK-driven resistance . Liquid chromatography-multiple reaction monitoring (LC-MRM) mass spectrometry quantifies phosphorylation dynamics, enabling tailored combination strategies .

Q. What are the challenges in reconciling conflicting survival data for KRASG12C-mutant cancers across clinical studies?

Discrepancies arise from variations in study design (e.g., retrospective vs. prospective), patient cohorts (e.g., clinical trial vs. real-world), and co-mutation profiles. For instance, chemo-immunotherapy trials reported comparable outcomes between G12C and non-G12C subgroups, but real-world data highlighted shorter OS in G12C patients . Researchers should perform meta-analyses with stratified subgroups (e.g., STK11 status) and use propensity score matching to control for confounding factors .

Q. How do next-generation KRASG12C inhibitors like BBO-8520 overcome limitations of first-generation agents?

BBO-8520 binds both active (GTP-bound) and inactive (GDP-bound) KRASG12C, blocking effector interactions in the "state 1" conformation. Unlike sotorasib, it achieves complete target engagement within 15 minutes and shows 100x selectivity over wild-type KRAS in global cysteine profiling . In vitro viability assays in KRASG12C mutant lines (IC50 <1 nM) and NMR-based structural studies validate its mechanism, supporting clinical translation .

Q. What considerations are critical for designing clinical trials evaluating KRASG12C inhibitors in CRC?

Trials should prioritize biomarker stratification (e.g., co-mutations like APC/TP53) and ethnic diversity. The D-1553/cetuximab combination trial demonstrated a median PFS of 6.2 months in Chinese CRC patients, highlighting the need for multi-center cohorts to assess regional genetic and therapeutic differences . Adaptive trial designs with crossover arms can address rapid resistance observed in preclinical models .

Q. Methodological Guidance

Q. How should researchers optimize preclinical models for KRASG12C inhibitor testing?

Use orthotopic models (e.g., intracranial H358-luc tumors) to mimic metastatic niches. Bioluminescence imaging (BLI) quantifies tumor burden, while LC-MS/MS measures drug concentrations in brain tissue . Validate models with standard therapies (e.g., radiation) to benchmark efficacy .

Q. What statistical approaches are recommended for analyzing heterogeneous response data in KRASG12C studies?

Employ mixed-effects models to account for intra-patient variability and time-dependent covariates (e.g., emergent co-mutations). Kaplan-Meier survival analysis with log-rank tests and Cox proportional hazards regression are essential for OS/PFS comparisons . For meta-analyses, use RevMan 5.4 to calculate pooled hazard ratios with random-effects models .

Properties

Molecular Formula |

C32H35F6N7O3 |

|---|---|

Molecular Weight |

679.7 g/mol |

IUPAC Name |

2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1 |

InChI Key |

JOLORSRKBHXPFT-KIQNBNRRSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.